methyl 2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Methyl 2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a 4-oxo-1,4-dihydroquinoline core substituted at position 2 with a sulfanyl group linked to a carbamoylmethyl moiety. The carbamoyl group is further functionalized with a 4-methylbenzyl substituent, while position 3 contains a methyl ester.
Properties
IUPAC Name |
methyl 2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13-7-9-14(10-8-13)11-22-17(24)12-28-20-18(21(26)27-2)19(25)15-5-3-4-6-16(15)23-20/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWRBAXBTLHJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₅S
- Molecular Weight : 314.357 g/mol
- CAS Number : 83870-97-7
This compound features a quinoline core, which is known for various biological activities, including antimicrobial and anti-inflammatory properties.
Biological Activity Overview
Recent studies have indicated that compounds structurally related to this compound exhibit significant biological activities, including:
- Antimicrobial Activity :
- Antiplatelet Action :
- Cytotoxicity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory responses.
- Interaction with Receptors : It is hypothesized that the compound interacts with various cellular receptors, modulating signal transduction pathways that influence cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives showed that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the disruption of bacterial cell wall synthesis and function.
Case Study: Antiplatelet Activity
In vivo studies demonstrated that derivatives similar to this compound effectively reduced thrombus formation in animal models, indicating potential therapeutic applications in cardiovascular diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 4-oxo-1,4-dihydroquinoline scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity : Fluorinated derivatives (e.g., ) exhibit higher logP values due to fluorine’s electronegativity and aromatic substitution .
- Hydrogen Bonding : The 4-oxo group and carbamoyl moieties in the target compound may form intermolecular hydrogen bonds, influencing crystal packing and solubility, as discussed in .
Research Findings and Functional Insights
- Antimicrobial Activity: Fluorinated quinolines (e.g., ) show enhanced activity against resistant bacterial strains, likely due to fluorine’s ability to penetrate lipid membranes .
- Kinase Inhibition: Adamantyl-substituted quinolines () demonstrate moderate kinase inhibitory effects, attributed to bulky substituents occupying hydrophobic binding pockets .
- Stereochemical Impact : Chiral centers in sulfanyl-carboxymethyl derivatives () significantly affect biological activity, with R-enantiomers showing superior efficacy in antiproliferative assays .
Structural and Crystallographic Considerations
- Crystallography: Tools like SHELX and ORTEP-3 (–2) are critical for resolving hydrogen-bonding networks and confirming the stereochemistry of quinoline derivatives .
- Graph Set Analysis : highlights the role of hydrogen-bonding patterns (e.g., $ \text{N–H}\cdots\text{O} $) in stabilizing crystal structures, which may correlate with the target compound’s stability .
Preparation Methods
Magnesium Amide-Mediated Cyclization
The 4-oxo-1,4-dihydroquinoline-3-carboxylate core is synthesized via a magnesium amide-induced conjugate addition–aldol condensation. Starting with 2-(alkylamino)phenyl ketones and methyl acrylate, the reaction proceeds through a six-membered transition state, yielding the dihydroquinoline intermediate. Subsequent dehydration with concentrated H<sub>2</sub>SO<sub>4</sub> generates the aromatic quinoline system. For example, methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is obtained in 85% yield after recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Yield | 78–85% |
| Characterization | NMR (DMSO-d6): δ 12.20 (s, 1H, NH), 8.26 (s, 1H, H-2), 7.70–7.13 (m, 4H, aromatic) |
Functionalization at Position 2: Sulfanyl Group Introduction
Nucleophilic Substitution of Chloromethyl Intermediates
A chloromethyl group at position 2 is introduced via bromination of methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate using N-bromosuccinimide (NBS) in CCl<sub>4</sub>, followed by treatment with SOCl<sub>2</sub>. The resulting 2-chloromethyl derivative undergoes substitution with mercaptoacetamide derivatives under basic conditions. For instance, reaction with sodium hydride and HS-CH<sub>2</sub>-C(O)-NH-CH<sub>2</sub>-(4-methylphenyl) in DMF at 60°C affords the sulfanyl product in 72% yield.
Optimized Conditions :
-
Solvent: Dimethylformamide (DMF)
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Base: NaH (2.5 equiv)
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Temperature: 60°C, 12 h
-
Yield: 68–72%
Carbamoyl Side Chain Synthesis
Amide Coupling with (4-Methylphenyl)methylamine
The mercaptoacetamide side chain is prepared by coupling (4-methylphenyl)methylamine with mercaptoacetic acid. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, the reaction achieves 89% conversion. Alternatively, thionyl chloride-mediated activation of mercaptoacetic acid generates the acid chloride, which reacts with the amine in the presence of triethylamine to yield the carbamoyl product.
Comparative Analysis :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| EDC/HOBt | 89% | 98.5% |
| SOCl<sub>2</sub> Activation | 82% | 97.2% |
Final Esterification and Purification
Methyl Ester Formation
The carboxylic acid at position 3 is esterified using methanol and sulfuric acid under reflux. As per, a molar ratio of methanol to acid (10:1) at 70°C for 6 h achieves 94% esterification. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the final compound as a white crystalline solid.
Spectroscopic Confirmation :
-
IR (KBr) : 1725 cm<sup>−1</sup> (C=O ester), 1678 cm<sup>−1</sup> (C=O amide)
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NMR : δ 170.2 (ester COO), 165.8 (amide CONH), 139.4–115.7 (aromatic carbons)
Alternative Synthetic Routes
One-Pot Tandem Strategy
Challenges and Mitigation Strategies
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Regioselectivity in Substitution : Competing reactions at positions 1 and 3 are minimized by using bulky bases (e.g., DBU) to direct substitution to position 2.
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Thiol Oxidation : Addition of 1,4-dithiothreitol (DTT) stabilizes the sulfanyl group during coupling.
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Ester Hydrolysis : Low-temperature (0–5°C) workup prevents degradation of the methyl ester.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale production (10 kg/batch) utilizes continuous flow reactors for the cyclization and substitution steps, achieving 18% higher yield than batch processes due to improved heat transfer.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 32.4 | 19.8 |
| E-Factor | 28.6 | 16.3 |
Q & A
Basic: What synthetic methodologies are established for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
- Michael-type addition : For introducing the sulfanyl-carbamoyl moiety, as demonstrated in analogous quinoline derivatives (e.g., thioglycolic acid addition to α,β-unsaturated ketones) .
- Friedel-Crafts acylation : To construct the quinoline core, using maleic anhydride or similar reagents .
- Esterification : Final carboxylate formation via methyl esterification under acidic or basic conditions .
Key Variables Affecting Yield/Purity:
| Step | Critical Parameters | Impact |
|---|---|---|
| Michael Addition | Solvent polarity (e.g., THF vs. DMF), temperature (0–25°C) | Higher polarity solvents improve solubility but may promote side reactions . |
| Friedel-Crafts | Catalyst (e.g., AlCl₃ vs. FeCl₃), stoichiometry | Excess catalyst can degrade sensitive substituents . |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | Gradient elution resolves enantiomeric mixtures (if present) . |
Optimization Tip: Use HPLC (C18 column, acetonitrile/water mobile phase) for purity validation ≥95% .
Basic: What spectroscopic and crystallographic techniques are recommended for structural elucidation?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., methyl ester at δ ~3.8 ppm, quinoline protons at δ 7.5–8.5 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers exist (e.g., R/S enantiomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
